![molecular formula C19H17Cl2NO5 B2498093 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034502-46-8](/img/structure/B2498093.png)
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step organic reactions. Kumar et al. (2007) detailed the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives, starting from salicylaldehyde and 2-hydroxy acetophenone, indicating a potential pathway for synthesizing complex molecules like the one (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior. For example, the study by Xu et al. (2005) on a related compound, "2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone," provides insights into the dihedral angles and molecular conformations, which are essential for comprehending the structural aspects of similar molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like "1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone" can be inferred from studies on similar structures. Sigrist and Hansen (2010) reported on a cascade reaction involving azulenes and dichloro-dicyano-benzoquinone, revealing the potential for complex interactions and transformations (Sigrist & Hansen, 2010).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are often studied through X-ray crystallography and spectroscopic methods. The work by Sharma et al. (2003) on the synthesis and X-ray crystallographic analysis of azetidin-2-ones provides a basis for understanding the physical characteristics of related molecules (Sharma et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are vital for fully understanding a compound's potential applications and safety. Emami et al. (2011) explored the antifungal activity of azole derivatives, shedding light on the bioactivity that could be expected from structurally similar compounds like the one of interest (Emami et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
Compounds with azetidinone cores have been synthesized and evaluated for their antimicrobial properties. Kumar et al. (2007) explored the synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, providing a basis for the antimicrobial potential of azetidinone derivatives D. Kumar, G. Prakash, M. Kumaraswamy, B. P. Nandeshwarappa, B. S. Sherigara, K. Mahadevan, 2007. Similarly, Mistry and Desai (2006) reported on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation against various bacterial and fungal strains K. Mistry, K. R. Desai, 2006.
Anti-inflammatory Activity
Research by Kalsi et al. (1990) on indolyl azetidinones demonstrated the synthesis and evaluation of anti-inflammatory activity, highlighting the therapeutic potential of azetidinone derivatives in inflammation management R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990.
Enantioselective Synthesis
The work by Matsunaga et al. (1983) on the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide offers insights into the synthetic strategies that can be applied to similar compounds, potentially enhancing their application in stereoselective synthesis H. Matsunaga, T. Sakamaki, H. Nagaoka, Yasuji Yamada, 1983.
Photochemical Studies
Castellan et al. (1990) conducted a photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, demonstrating the utility of photochemistry in studying and modifying complex organic molecules, which could be relevant to the research applications of similar compounds A. Castellan, N. Colombo, C. Vanucci, P. F. D. Violet, H. Bouas-laurent, 1990.
Antitumor and Proapoptotic Effects
The study by Prabhakar et al. (2006) on the anti-tumor and proapoptotic effect of synthetic benzophenone analogues in Ehrlich ascites tumor cells illustrates the potential of structurally complex molecules in cancer research. This indicates a possible research direction for compounds with similar complex structures B. T. Prabhakar, S. Khanum, K. Jayashree, B. Salimath, S. Shashikanth, 2006.
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c20-13-1-3-16(15(21)5-13)25-10-19(23)22-7-12(8-22)9-24-14-2-4-17-18(6-14)27-11-26-17/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBMFTWLHZHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


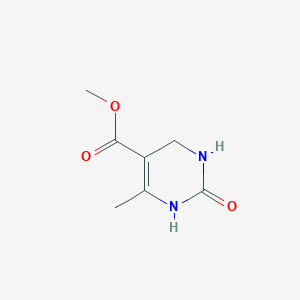
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
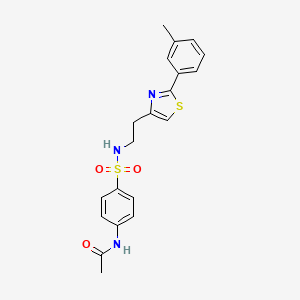

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
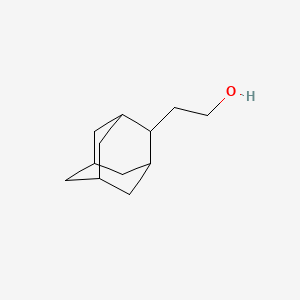
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
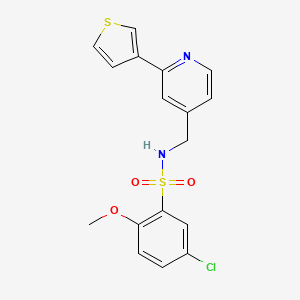
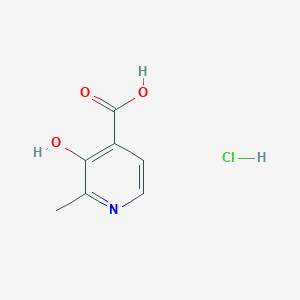
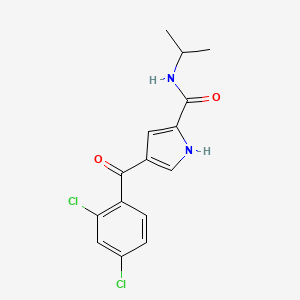
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)